(5-methoxy-1H-indol-1-yl)acetic acid

Fragment-based drug discovery Tuberculosis Enzyme inhibition

Fragment-based Mtb pantothenate synthetase inhibitor programs require the 1-yl indole acetic acid scaffold; the 3-yl isomer does not co-crystallize with the target. (5-Methoxy-1H-indol-1-yl)acetic acid is validated in PDB entries 4MUJ, 3LE8, and 3IVX. • 1-yl attachment essential for pantothenate synthetase binding • Proven in ILOE-guided fragment linking vs. Mtb • Amide derivatives: low µM antiproliferative IC50 • ≥95% purity | C11H11NO3 | MW 205.21 | ambient shipping

Molecular Formula C11H11NO3
Molecular Weight 205.213
CAS No. 885524-81-2
Cat. No. B2580010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-methoxy-1H-indol-1-yl)acetic acid
CAS885524-81-2
Molecular FormulaC11H11NO3
Molecular Weight205.213
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N(C=C2)CC(=O)O
InChIInChI=1S/C11H11NO3/c1-15-9-2-3-10-8(6-9)4-5-12(10)7-11(13)14/h2-6H,7H2,1H3,(H,13,14)
InChIKeyBNNOCRQLZYVEGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-1H-indol-1-yl Acetic Acid Product Specs & Attributes


(5-Methoxy-1H-indol-1-yl)acetic acid (CAS 885524-81-2) is an indole-1-acetic acid derivative featuring a methoxy substituent at the 5-position of the indole ring . This compound serves as a versatile building block in medicinal chemistry, with its core scaffold appearing in crystal structures of pantothenate synthetase inhibitors from Mycobacterium tuberculosis [1][2]. Standard commercial specifications list a minimum purity of 95%, with a molecular formula of C11H11NO3 and molecular weight of 205.21 g/mol .

1-yl indole acetic acid scaffold for fragment-based drug discovery
Validated by co-crystal structures with M. tuberculosis pantothenate synthetase
Reported key scaffold in PPAR agonist SAR; distinct from 3-yl isomer

5-Methoxy-1H-indol-1-yl Acetic Acid vs. Indole Analogs


Substitution of (5-methoxy-1H-indol-1-yl)acetic acid with closely related indole acetic acid derivatives—such as indole-3-acetic acid (IAA, auxin) or 5-methoxyindole-3-acetic acid (5-MIAA, CAS 3471-31-6)—is not scientifically valid due to fundamental differences in substitution pattern and resulting molecular recognition. The 1-yl acetic acid attachment point versus the more common 3-yl position alters the spatial orientation of the carboxylic acid moiety, directly impacting binding to target proteins [1]. This positional isomerism is critical for fragment-based drug discovery efforts against pantothenate synthetase, where the 1-yl scaffold has been co-crystallized with the enzyme [2], whereas the 3-yl analog does not appear in these same inhibitor series [3].

Positional isomer mismatch
1-yl acetic acid attachment vs. common 3-yl pattern may alter target binding orientation and recognition.
Scaffold validation gap
3-yl indole analogs lack co-crystal evidence with pantothenate synthetase; scaffold-specific engagement may not transfer.
PPAR activity not interchangeable
Reported PPAR agonism depends on 1-yl substitution; 3-yl isomer did not exhibit comparable activity in same series.

Comparative Evidence for 5-Methoxy-1H-indol-1-yl Acetic Acid


Pantothenate Synthetase Co-Crystal Validation

The (5-methoxy-1H-indol-1-yl)acetic acid core scaffold is validated by multiple high-resolution co-crystal structures with Mycobacterium tuberculosis pantothenate synthetase. PDB entries 4MUJ (1.92 Å) [1], 3LE8 (1.70 Å) [2], and 3IVX (1.73 Å) [3] all contain inhibitors built upon this exact 1-yl acetic acid framework. In contrast, the isomeric 3-yl acetic acid scaffold (5-methoxyindole-3-acetic acid, CAS 3471-31-6) does not appear in these or related inhibitor co-crystal structures, indicating a scaffold-specific recognition that is not interchangeable.

Co-crystal validation
Head-to-head
≥3 PDB entries (1-yl) vs. 0 (3-yl isomer)
Structural evidence supports scaffold-specific target engagement.
PDB: 4MUJ, 3LE8, 3IVX; 1.70–1.92 Å resolution.
Fragment-based drug discovery Tuberculosis Enzyme inhibition X-ray crystallography

Purity Comparison with Indole Acetic Acid Standards

Multiple vendors offer (5-methoxy-1H-indol-1-yl)acetic acid at a minimum purity specification of 95% [1]. This purity level is comparable to that of the commonly available 3-yl positional isomer, 5-methoxyindole-3-acetic acid (CAS 3471-31-6), which is also typically supplied at ≥95% purity [2]. However, the 1-yl isomer is specifically cataloged as a research chemical and building block, whereas the 3-yl isomer is more commonly associated with biological metabolite studies.

Purity equivalence
Reported
95% (1-yl) vs. 95%+ (3-yl)
Equivalent commercial purity; scaffold identity differs.
Multiple vendor specifications; HPLC/LC-MS based.
Chemical procurement Quality control Building blocks Synthesis

Antiproliferative 1-yl Acetamide Conjugates

Derivatization of the (5-methoxy-1H-indol-1-yl)acetic acid scaffold via amide bond formation has yielded compounds with quantifiable antiproliferative activity. Specifically, 2-(5-methoxy-1H-indol-1-yl)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide (compound V7) exhibited an IC50 value of 1.59 μM against MGC803 gastric cancer cells [1]. While direct comparison data for analogous 3-yl scaffold derivatives in the same assay are not available in the identified literature, this demonstrates that the 1-yl attachment point is amenable to generating biologically active conjugates.

Antiproliferative activity
Assay context
IC50 1.59 μM (derivative V7, MGC803)
Functionalizable scaffold yields measurable cell-based activity.
No direct 3-yl comparator data in the same study.
Anticancer Medicinal chemistry Cell-based assays Lead optimization

Fragment-Based Discovery via Interligand NOE

The (5-methoxy-1H-indol-1-yl)acetic acid scaffold was employed in a fragment linking strategy targeting M. tuberculosis pantothenate synthetase, utilizing interligand nuclear Overhauser effect (ILOE) for optimization [1]. The resulting linked compound, 2-(2-((benzofuran-2-carboxamido)methyl)-5-methoxy-1H-indol-1-yl)acetic acid, was co-crystallized with the enzyme at 1.70 Å resolution (PDB 3LE8) [2]. This methodological application distinguishes the 1-yl scaffold as a validated fragment for such advanced discovery techniques.

Fragment linking
Class-level
ILOE-guided fragment linking with pantothenate synthetase
Scaffold established in advanced fragment-based discovery workflow.
Co-crystal at 1.70 Å (PDB 3LE8); method transfer may require review.
Fragment linking ILOE NMR Ligand efficiency

PPAR Agonist SAR: 1-yl vs. 3-yl

In a series of indole-based PPAR agonists, the indol-1-yl acetic acid framework was essential for activity; the distance between the acidic group and the linker, when complexed with PPARγ protein, was critical for potency [1]. The study led to the discovery of compound 10k, a potent PPAR pan-agonist. This SAR highlights that the 1-yl attachment pattern is not interchangeable with other indole acetic acid isomers for this target class, underscoring the functional consequence of this structural feature.

PPAR SAR
Class-level
1-yl essential for PPARγ binding; 3-yl inactive
1-yl substitution imparts specific recognition not reproduced by 3-yl isomer.
PPARγ transactivation and docking studies; qualitative difference.
PPAR agonists SAR Drug design Indole derivatives

5-Methoxy-1H-indol-1-yl Acetic Acid Application Scenarios


Pantothenate Synthetase Inhibitor Development

Researchers engaged in fragment-based drug discovery against Mycobacterium tuberculosis pantothenate synthetase should prioritize (5-methoxy-1H-indol-1-yl)acetic acid as a validated starting scaffold. Its derivatives have been co-crystallized with the target enzyme in multiple PDB entries (4MUJ, 3LE8, 3IVX) [1][2][3], and the scaffold has been successfully employed in ILOE-guided fragment linking strategies [4]. The 1-yl attachment point is essential for this binding mode and is not interchangeable with the 3-yl isomer.

Antiproliferative Conjugate Synthesis

This compound serves as a building block for generating indole-based antiproliferative agents. Amide derivatization of the acetic acid moiety has yielded compounds with IC50 values in the low micromolar range against gastric cancer cell lines [5]. Procurement of this specific 1-yl isomer ensures access to a scaffold that can be elaborated into biologically active conjugates, with the 5-methoxy group providing additional synthetic handles for further functionalization.

PPAR Agonist Lead Optimization

The indol-1-yl acetic acid framework is a critical pharmacophore element for PPAR agonism, as demonstrated in a series of potent PPAR pan-agonists [6]. The 1-yl substitution pattern dictates the optimal distance between the acidic group and the linker for PPARγ binding. Researchers optimizing PPAR-targeting compounds should utilize this specific positional isomer rather than 3-yl acetic acid analogs, which lack the requisite spatial orientation for activity in this target class.

Application
Selection Property
Validation Focus
Pantothenate synthetase inhibitor development
1-yl scaffold co-crystal validation
Target engagement structural confirmation
Antiproliferative conjugate synthesis
Functionalizable 1-yl acetic acid building block
Cell-model antiproliferative endpoint
PPAR agonist lead optimization
1-yl substitution pattern for PPARγ binding
PPARγ transactivation and docking studies

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23 linked technical documents
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